N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 1-position, linked via a sulfonylpropyl chain to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDHJIZEUKGJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonylating agent to introduce the sulfonyl group.
Attachment of the Propyl Chain: The next step involves the reaction of the sulfonylated piperazine derivative with a propylating agent to introduce the propyl chain.
Formation of the Furan-2-Carboxamide: The final step involves the reaction of the propylated piperazine derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using various halogenating agents and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound has been investigated for its potential therapeutic effects, including its role as an antagonist in certain receptor pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist at certain receptors, leading to the inhibition of specific biological processes. The compound’s effects are mediated through its binding to these receptors, which can result in changes in cellular signaling and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in three regions:
Piperazine substituents (e.g., methoxyphenyl vs. fluorophenyl, pyrimidinyl).
Linker chemistry (e.g., sulfonylpropyl vs. carbonyl or alkyl chains).
Terminal carboxamide groups (e.g., furan vs. thiophene or pyrimidine).
Table 1: Structural Comparison of Selected Analogs
Functional Implications of Structural Differences
- Pyrimidin-2-yl (): Introduces hydrogen-bonding capability, which may improve selectivity for kinases or enzymes with polar active sites. 4-Fluorophenyl (): Fluorine’s electronegativity could increase metabolic stability and membrane permeability compared to methoxy .
Terminal Groups :
- Furan-2-carboxamide (target compound): The furan ring’s oxygen atom may engage in weaker dipole interactions compared to sulfur-containing thiophene analogs, affecting target selectivity .
- Thiophen-2-ylacetamide (): Thiophene’s larger atomic radius and polarizability could enhance hydrophobic interactions in lipid-rich environments.
Biological Activity
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.6 g/mol. The compound features a furan ring, a sulfonamide group, and a piperazine moiety, which contribute to its biological activity.
Target Receptors
The primary targets for this compound include the α1D and α1A adrenoceptors , which are involved in various physiological processes such as vasoconstriction and neurotransmitter release. The interaction with these receptors leads to significant cellular responses, particularly in the modulation of blood pressure and smooth muscle contraction.
Biochemical Pathways
Upon binding to its targets, this compound influences several biochemical pathways:
- Apoptotic Pathway : The compound has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.
- Cell Viability : Studies indicate that this compound inhibits cell viability in various cancer cell lines, highlighting its anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.0 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. It has been tested against various bacterial strains, yielding the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that this compound may be effective against resistant bacterial strains .
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell proliferation. Apoptotic markers were significantly elevated, confirming the compound's role in inducing programmed cell death .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use as an alternative treatment for antibiotic-resistant infections .
Q & A
Q. What are the recommended synthetic routes for N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the piperazine sulfonyl intermediate by reacting 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., Et₃N in THF) .
- Step 2 : Couple the sulfonylated piperazine with a furan-2-carboxamide precursor. This step often employs carbodiimide coupling reagents (e.g., HBTU or BOP) in anhydrous THF or DMF, followed by purification via silica gel chromatography .
- Key Considerations : Optimize reaction time (e.g., 12–24 hours) and temperature (room temperature to reflux) to improve yields (typically 45–85%) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and sulfonamide/piperazine connectivity. For example, δ 2.48–3.53 ppm in ¹H NMR corresponds to piperazine and propyl protons .
- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ~500–550 Da) and detect impurities .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Solvent Selection : Use polar aprotic solvents (THF, DMF) to enhance intermediate solubility and reduce side reactions .
- Coupling Reagents : Replace traditional EDCI/HOBt with HBTU or BOP to improve amidation efficiency (yields increase by 15–30%) .
- Purification : Employ gradient elution in silica gel chromatography (e.g., 5–10% MeOH in CH₂Cl₂) to isolate polar intermediates .
Q. How should researchers resolve contradictions in biological activity data across similar analogs?
- Structural Comparisons : Analyze substituent effects. For example, replacing 4-methoxyphenyl with 2,3-dichlorophenyl in the piperazine ring significantly alters D3 receptor binding affinity .
- Assay Validation : Ensure consistency in cell-based assays (e.g., receptor expression levels, incubation time). Contradictions may arise from differences in assay pH or solvent carriers (e.g., DMSO vs. ethanol) .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts during sulfonylation or coupling steps to achieve enantiomeric excess (>90%) .
- Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with enantiopure acids (e.g., tartaric acid) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications :
- Piperazine : Test 4-aryl substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess receptor selectivity .
- Sulfonyl Group : Replace sulfonyl with carbonyl to evaluate metabolic stability .
- Furan : Substitute with thiophene or pyridine to modulate lipophilicity (logP) .
- Biological Testing : Screen analogs against target receptors (e.g., dopamine D2/D3) using radioligand binding assays (IC₅₀ values) and functional cAMP assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
- Structural Confirmation : Re-analyze disputed compounds via XRD or NOESY NMR to rule out isomerism or conformational flexibility .
- Meta-Analysis : Cross-reference data from independent studies. For example, piperazine sulfonamides with bulkier substituents (e.g., trifluoromethyl) often show higher D3 affinity but lower solubility, explaining variability in IC₅₀ values .
Methodological Resources
- Synthetic Protocols : Refer to , and 17 for step-by-step procedures.
- Computational Modeling : Use PubChem-derived molecular descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetics .
- Biological Assays : Adopt radioligand binding protocols from for dopamine receptor studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
